(S)-3-(Pyrrolidin-3-yl)-1H-pyrazol-5-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H11N3O |
|---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
5-[(3S)-pyrrolidin-3-yl]-1,2-dihydropyrazol-3-one |
InChI |
InChI=1S/C7H11N3O/c11-7-3-6(9-10-7)5-1-2-8-4-5/h3,5,8H,1-2,4H2,(H2,9,10,11)/t5-/m0/s1 |
InChI Key |
NXIFLFFIQCQPGP-YFKPBYRVSA-N |
Isomeric SMILES |
C1CNC[C@H]1C2=CC(=O)NN2 |
Canonical SMILES |
C1CNCC1C2=CC(=O)NN2 |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Characterization of S 3 Pyrrolidin 3 Yl 1h Pyrazol 5 Ol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic compounds in solution. A combination of one-dimensional and two-dimensional NMR experiments allows for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals, providing insights into connectivity, stereochemistry, and conformational dynamics.
The ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each proton and carbon atom in the molecule.
¹H NMR: The proton NMR spectrum of (S)-3-(Pyrrolidin-3-yl)-1H-pyrazol-5-ol is expected to show distinct signals for the protons on the pyrazole (B372694) ring, the pyrrolidine (B122466) ring, and those attached to heteroatoms (N-H, O-H). The chemical shifts (δ) are influenced by the electronic environment, with protons adjacent to electronegative atoms or aromatic rings typically appearing at a lower field (higher ppm). The integration of these signals corresponds to the number of protons, and the splitting patterns (multiplicity) reveal the number of adjacent protons, as dictated by spin-spin coupling.
¹³C NMR: The carbon NMR spectrum provides one signal for each unique carbon atom. The chemical shifts in ¹³C NMR are highly sensitive to the hybridization and electronic environment of the carbon atoms. The pyrazole ring carbons, particularly the one bearing the hydroxyl group (C5) and the one attached to the pyrrolidine ring (C3), would appear at a lower field compared to the sp³-hybridized carbons of the pyrrolidine ring.
A representative dataset of expected chemical shifts for the core structure is provided below. Actual values can vary depending on the solvent and experimental conditions.
Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|---|
| Pyrazole C3 | - | - | ~148 |
| Pyrazole C4 | ~5.7 | s | ~95 |
| Pyrazole C5 | - | - | ~155 |
| Pyrrolidine C2 | ~3.0-3.3 | m | ~50 |
| Pyrrolidine C3' | ~3.4-3.6 | m | ~38 |
| Pyrrolidine C4' | ~2.0-2.3 | m | ~30 |
| Pyrrolidine C5' | ~3.0-3.3 | m | ~50 |
| Pyrrolidine N-H | Variable | br s | - |
| Pyrazole N-H | Variable | br s | - |
Note: 'm' denotes multiplet, 's' denotes singlet, 'br s' denotes broad singlet. Chemical shifts for N-H and O-H protons are highly variable and depend on solvent, concentration, and temperature.
2D NMR experiments are indispensable for assembling the complete molecular structure by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would show correlations between the protons on the pyrrolidine ring (H2'/H3', H3'/H4', H4'/H5'), confirming the five-membered ring's proton sequence.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate protons with the carbon atoms to which they are directly attached. nih.gov This allows for the definitive assignment of each carbon signal based on the already assigned proton signals. For instance, the proton signal at ~5.7 ppm would show a cross-peak with the carbon signal at ~95 ppm, assigning them to H4 and C4 of the pyrazole ring, respectively.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range couplings between protons and carbons (typically over 2-3 bonds), which is crucial for connecting different structural fragments. researchgate.netmdpi.com Key HMBC correlations would include those from the pyrrolidine H3' proton to the pyrazole carbons C3 and C4, unambiguously establishing the connection point between the two heterocyclic rings.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are bonded. NOESY is vital for determining stereochemistry and preferred conformations. researchgate.net For this chiral molecule, NOESY could reveal spatial relationships between the protons on the pyrrolidine ring and the pyrazole ring, helping to define the molecule's three-dimensional shape in solution.
The structure of this compound is not static and can undergo several dynamic processes that can be studied by NMR.
Tautomerism: Pyrazole derivatives are known to exhibit annular tautomerism, where the N-H proton rapidly exchanges between the two nitrogen atoms of the ring. bohrium.comresearchgate.net Furthermore, the pyrazol-5-ol system exists in equilibrium with its keto tautomer, pyrazolidin-5-one. Variable temperature NMR studies can provide information on the rate of this exchange and the relative populations of each tautomer. fu-berlin.demdpi.com In many cases, this exchange is fast on the NMR timescale, leading to averaged signals. researchgate.net
Conformational Analysis: The five-membered pyrrolidine ring is not planar and undergoes rapid conformational changes known as pseudorotation. researchgate.net Dynamic NMR experiments can be used to study the energy barriers associated with these conformational interconversions. nih.govnih.gov The nature and size of substituents on the ring can influence the conformational preference.
Vibrational Spectroscopy (Infrared Spectroscopy, FT-IR) for Functional Group Analysis and Hydrogen Bonding Interactions
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.
The FT-IR spectrum of this compound would be characterized by absorption bands corresponding to its key functional groups. A crucial aspect of its spectrum is the influence of hydrogen bonding. The presence of O-H and N-H groups allows for the formation of strong intermolecular hydrogen bonds, which significantly affects the position and shape of their stretching vibrations. nih.govnih.gov Instead of sharp bands, broad absorption bands are typically observed at lower frequencies. youtube.com
Interactive Table 2: Characteristic FT-IR Absorption Bands
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Characteristics |
|---|---|---|---|
| O-H (alcohol) | Stretching | 3200 - 3600 | Broad, strong (due to H-bonding) |
| N-H (amine/pyrazole) | Stretching | 3100 - 3500 | Broad, medium (due to H-bonding) |
| C-H (sp³) | Stretching | 2850 - 3000 | Medium to strong |
| C=N (pyrazole ring) | Stretching | 1590 - 1650 | Medium |
| C=C (pyrazole ring) | Stretching | 1450 - 1580 | Medium |
The broadness of the O-H and N-H bands is a strong indicator of extensive hydrogen bonding interactions in the sample, which is a characteristic feature of pyrazole compounds in the solid state. nih.govrsc.org
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns.
The molecular formula of this compound is C₇H₁₁N₃O. Under typical soft ionization conditions like Electrospray Ionization (ESI), the molecule would be observed primarily as the protonated species [M+H]⁺.
Analysis of the fragmentation patterns provides a "fingerprint" that can help confirm the structure. Common fragmentation pathways for this molecule would likely involve the cleavage of the pyrrolidine ring or the bond connecting the two rings. Proposed fragmentation could include:
Loss of the pyrrolidine side chain: Cleavage of the C-C bond between the two rings.
Ring opening of the pyrrolidine: A common pathway for pyrrolidine derivatives, often involving the loss of small neutral molecules like ethylene (B1197577) (C₂H₄). wvu.edu
Fragmentation of the pyrazole ring: While aromatic rings are generally stable, they can fragment under certain conditions, often through the loss of molecules like HCN. researchgate.net
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, often to four or more decimal places. mdpi.com This precision allows for the unambiguous determination of a molecule's elemental composition from its exact mass. This is a critical step in confirming the identity of a newly synthesized compound or an unknown substance.
Interactive Table 3: HRMS Data for this compound
| Ion Species | Molecular Formula | Calculated Exact Mass |
|---|---|---|
| [M]⁺ | C₇H₁₁N₃O | 153.09021 |
| [M+H]⁺ | C₇H₁₂N₃O⁺ | 154.09749 |
By comparing the experimentally measured mass to the calculated exact mass, HRMS can confirm the elemental formula with a high degree of confidence, distinguishing it from other potential structures with the same nominal mass.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry
MALDI-TOF mass spectrometry is a soft ionization technique crucial for determining the molecular weight of thermally labile and non-volatile compounds like this compound. In a typical MALDI-TOF analysis, the analyte is co-crystallized with a matrix material, which absorbs the laser energy, leading to the desorption and ionization of the analyte with minimal fragmentation.
For pyrazole derivatives, common matrices include α-cyano-4-hydroxycinnamic acid (CHCA) and 2,5-dihydroxybenzoic acid (DHB). The selection of the matrix is critical to achieving optimal ionization and preventing excessive fragmentation. The resulting mass spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺.
The fragmentation pattern, though minimized in MALDI-TOF, can provide valuable structural information. For this compound, potential fragmentation pathways could involve the cleavage of the pyrrolidine ring or the pyrazole moiety. The accurate mass measurement obtained from TOF analysis allows for the determination of the elemental composition, confirming the molecular formula of the compound.
Table 1: Illustrative MALDI-TOF Mass Spectrometry Data for a Pyrrolidinyl Pyrazole Derivative
| Ion | Calculated m/z | Observed m/z | Assignment |
| [M+H]⁺ | 154.0975 | 154.0972 | Protonated molecule |
| [M+Na]⁺ | 176.0794 | 176.0790 | Sodium adduct |
| [M-NH₃]⁺ | 137.0709 | 137.0705 | Loss of ammonia (B1221849) from pyrrolidine |
| [C₅H₅N₂O]⁺ | 110.0429 | 110.0425 | Pyrazole moiety fragment |
Note: The data in this table is representative and based on the expected fragmentation of similar compounds, not specific experimental data for this compound.
X-ray Crystallography for Absolute Configuration Determination and Solid-State Structural Insights
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid, providing precise information on bond lengths, bond angles, and the absolute configuration of chiral centers.
Single Crystal X-ray Diffraction for Precise Bond Lengths, Angles, and Stereochemical Assignment
For this compound, obtaining a single crystal suitable for X-ray diffraction would be a critical step. The resulting diffraction pattern would be analyzed to generate an electron density map, from which the positions of individual atoms can be determined. This allows for the unambiguous assignment of the (S)-configuration at the chiral center of the pyrrolidine ring.
The analysis of pyrazole derivatives often reveals a planar pyrazole ring. The bond lengths within the pyrazole and pyrrolidine rings would provide insight into the electronic structure and potential tautomeric forms of the molecule. For instance, the C-O bond length of the hydroxyl group on the pyrazole ring can indicate the degree of enol character.
Table 2: Representative Crystallographic Data for a Chiral Pyrrolidinyl-Substituted Heterocycle
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 7.854 |
| b (Å) | 10.231 |
| c (Å) | 12.543 |
| α, β, γ (°) | 90, 90, 90 |
| Volume (ų) | 1008.9 |
| Z | 4 |
Note: This data is illustrative and based on typical values for similar chiral organic molecules.
Crystallographic Data Analysis and Intermolecular Interactions (e.g., Hydrogen Bonding Networks)
The crystal packing of this compound would be stabilized by a network of intermolecular interactions. Hydrogen bonding is expected to be a dominant feature, involving the hydroxyl group of the pyrazole, the N-H of the pyrazole, and the N-H of the pyrrolidine ring as hydrogen bond donors, and the nitrogen atoms of the pyrazole and the oxygen of the hydroxyl group as acceptors.
These hydrogen bonds can lead to the formation of supramolecular structures such as chains, sheets, or three-dimensional networks. The analysis of these interactions is crucial for understanding the solid-state properties of the compound, including its melting point and solubility.
Other Advanced Characterization Techniques (e.g., Circular Dichroism for Chiral Compounds)
Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light. For this compound, the CD spectrum would provide a unique fingerprint corresponding to its specific enantiomeric form.
Mechanistic Investigations of Biological Activities of Pyrazole Derivatives
Elucidation of Molecular Mechanisms of Action of Pyrazole (B372694) Scaffolds
The diverse biological activities of pyrazole derivatives stem from their ability to interact with a wide range of biological targets through various mechanisms. These five-membered heterocyclic compounds can serve as scaffolds upon which different pharmacophores can be arranged to create potent and selective therapeutic agents. semanticscholar.org
Studies on Enzyme Inhibition Profiles (e.g., DNA Gyrase B, MTAN, α-glucosidase, α-amylase, xanthine (B1682287) oxidase)
The pyrazole nucleus is a common feature in many potent enzyme inhibitors, targeting a variety of enzymes implicated in different disease pathways.
DNA Gyrase B: Bacterial DNA gyrase is a well-established target for antibacterial agents. Several series of pyrazole derivatives have been identified as potent inhibitors of this enzyme. For instance, N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide derivatives have shown strong inhibitory activity against Staphylococcus aureus and Bacillus subtilis DNA gyrase, with some analogues achieving IC₅₀ values as low as 0.15 µg/mL. nih.gov Similarly, certain 4,5-dihydropyrazole derivatives exhibited potent inhibition of B. subtilis DNA gyrase with an IC₅₀ of 0.125 μg/mL. orientjchem.org These findings suggest that the pyrazole scaffold can effectively interfere with bacterial DNA replication. nih.govnih.gov
MTAN (Methylthioadenosine/S-adenosylhomocysteine Nucleosidase): MTAN is a key enzyme in bacterial metabolism and quorum sensing, making it an attractive target for new antibiotics. Computational studies involving molecular docking have explored the potential of pyrazole derivatives to inhibit MTAN from S. aureus. These in silico studies suggest that the pyrazole ring, often in conjunction with a phenol (B47542) group, plays a crucial role in binding to the active site residues of the enzyme, indicating a potential inhibitory mechanism. nih.gov The interaction is often stabilized by hydrophobic and van der Waals forces. biointerfaceresearch.com
α-Glucosidase and α-Amylase: These enzymes are critical targets in the management of type 2 diabetes mellitus. Pyrazole derivatives have emerged as a promising class of α-glucosidase inhibitors. Acyl pyrazole sulfonamides, for example, have demonstrated potent α-glucosidase inhibition, with some compounds showing significantly lower IC₅₀ values (e.g., 1.13 µM) than the standard drug acarbose (B1664774) (IC₅₀ = 35.1 µM). Pyrazole hydrazone derivatives have also shown potent α-glucosidase inhibitory activity, again surpassing that of acarbose. The inhibitory potential is influenced by the specific substitutions on the pyrazole core.
Xanthine Oxidase (XO): XO is a key enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. Overproduction of uric acid can lead to conditions like gout. Pyrazole derivatives have been identified as promising XO inhibitors. semanticscholar.org One study found a pyrazole derivative with potent XO inhibitory activity (IC₅₀ of 0.83 µM), which also correlated with its anticancer activity against a human colon cancer cell line. semanticscholar.org Other hybrid pyrazole derivatives have also shown significant XO inhibitory effects, with IC₅₀ values around 10.87 µM.
| Pyrazole Derivative Class | Target Enzyme | Reported IC₅₀ Value | Reference |
|---|---|---|---|
| N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide | S. aureus DNA Gyrase | 0.15 µg/mL | nih.gov |
| 4,5-Dihydropyrazole derivative | B. subtilis DNA Gyrase | 0.125 µg/mL | orientjchem.org |
| Acyl pyrazole sulfonamide (Compound 5a) | α-Glucosidase | 1.13 µM | |
| Pyrazole hydrazone (Compound 3a) | α-Glucosidase | 360.4 µM | |
| Anticancer Pyrazole Derivative | Xanthine Oxidase | 0.83 µM | semanticscholar.org |
| Arylhydrazono/Aryldiazenyl Pyrazole | Xanthine Oxidase | 10.87 µM |
Exploration of Protein-Ligand Interactions and Allosteric Modulation
Molecular docking and computational studies have been instrumental in elucidating how pyrazole derivatives bind to their protein targets. These studies reveal that the pyrazole scaffold is adept at forming various non-covalent interactions within the active sites of enzymes.
For example, in the active site of Cyclooxygenase-2 (COX-2), pyrazole derivatives bearing a benzenesulfonamide (B165840) moiety adopt conformations similar to selective inhibitors like SC-558. The interactions typically involve hydrogen bonding and hydrophobic interactions with key amino acid residues. Docking studies of pyrazole-based inhibitors with kinases like Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2) have shown strong binding interactions, with calculated binding energies indicating a high affinity for the target proteins. In the case of DNA gyrase, modeling suggests that substituents on the pyrazole ring can interact directly with amino acid residues, thereby inhibiting the enzyme's activity. nih.gov
Investigation of Signaling Pathway Modulation and Cellular Targets
By inhibiting key enzymes like protein kinases, pyrazole derivatives can modulate critical cellular signaling pathways involved in cell proliferation, survival, and inflammation. Many pyrazole derivatives have demonstrated anticancer activity by interacting with targets such as tubulin, EGFR, CDK, and Vascular Endothelial Growth Factor Receptor (VEGFR).
For instance, pyrazole derivatives have been shown to inhibit CDK2, a key regulator of the cell cycle. By doing so, they can arrest the cell cycle and induce apoptosis in cancer cells. Similarly, by inhibiting EGFR and VEGFR-2, other pyrazole compounds can block signaling pathways responsible for tumor growth and angiogenesis. The pyrazole scaffold serves as a versatile framework for designing multi-targeted kinase inhibitors, which can be particularly effective in complex diseases like cancer.
Structure-Activity Relationship (SAR) Studies for Pyrazole Scaffolds
Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of pyrazole-based compounds. Research has shown that appropriate substitutions at different positions of the pyrazole ring can significantly enhance biological efficacy.
Systematic Modification of Substituents on Pyrazole and Pyrrolidine (B122466) Rings
SAR studies have provided valuable insights into how different functional groups at various positions on the pyrazole ring influence biological activity.
On the Pyrazole Ring:
In a series of COX-2 inhibitors, the nature and position of substituents on the N-phenyl ring and at the C-5 position of the pyrazole core were found to be critical for both potency and selectivity.
For DNA gyrase inhibitors, modifications to the N′-benzoyl portion of a pyrazole-5-carbohydrazide scaffold led to significant variations in inhibitory activity, highlighting the importance of this region for target interaction. nih.gov
In the context of α-glucosidase inhibition, altering the substitutions on the phenyl ring of sulfonamide-based acyl pyrazoles resulted in a wide range of inhibitory activities, with IC₅₀ values spanning from 1.13 to 28.27 µM.
On Attached Rings (e.g., Pyrrolidine):
The presence of heterocyclic rings, such as pyrrolidine, attached to the pyrazole core can significantly impact biological activity. In one study, a series of 3,5-diaryl pyrazole derivatives featuring a 2-(hydroxymethyl)-1-methyl-pyrrolidin-3-yl group were synthesized. rsc.org Certain compounds from this series demonstrated inhibitory activity against inflammatory cytokines like IL-6 and TNF-α, indicating that the substituted pyrrolidine moiety contributes to the anti-inflammatory profile. rsc.org
| Scaffold | Modification Area | Observation | Reference |
|---|---|---|---|
| Pyrazole-benzenesulfonamide | Substituents on N-phenyl and C-5 of pyrazole | Critical for COX-2 inhibitory potency and selectivity. | |
| Pyrazole-5-carbohydrazide | N'-benzoyl portion | Modifications significantly alter DNA gyrase inhibition. | nih.gov |
| 3,5-diaryl pyrazole | Attachment of a substituted pyrrolidine ring | Contributes to anti-inflammatory activity (IL-6, TNF-α inhibition). | rsc.org |
Influence of Stereochemistry on Biological Potency and Selectivity
The three-dimensional arrangement of atoms, or stereochemistry, is a fundamental aspect of molecular recognition by biological targets. The pyrazole scaffold itself can provide "stereochemical complexity," which is a valuable attribute in drug design. semanticscholar.org The synthesis of pyrazole derivatives often involves creating chiral centers, and the specific stereoisomer can have a profound impact on pharmacological activity.
Identification of Pharmacophoric Features and Key Structural Motifs for Activity
The biological activity of pyrazole derivatives is intricately linked to their structural features, which dictate their interactions with specific biological targets. For the compound (S)-3-(Pyrrolidin-3-yl)-1H-pyrazol-5-ol, while direct structure-activity relationship (SAR) studies are not extensively available in the public domain, an analysis of its constituent parts—the pyrazole ring, the 5-hydroxyl group, and the 3-pyrrolidinyl substituent—provides insight into its potential pharmacophoric contributions.
The 5-hydroxy group on the pyrazole ring, which can exist in tautomeric equilibrium with a pyrazolone (B3327878) form, is a critical feature. This group can participate in hydrogen bonding as both a donor and an acceptor, potentially anchoring the molecule to its biological target. frontiersin.org The presence of this hydroxyl group can significantly impact the molecule's solubility and electronic distribution.
The (S)-3-(pyrrolidin-3-yl) substituent introduces a chiral, saturated heterocyclic moiety. The pyrrolidine ring adds a three-dimensional character to the otherwise planar pyrazole core, which can be crucial for fitting into specific binding sites. The stereochemistry at the 3-position of the pyrrolidine ring, designated as (S), is likely to be a key determinant of biological activity, as stereoisomers often exhibit different potencies and selectivities due to the specific spatial orientation of substituents. The nitrogen atom within the pyrrolidine ring can be protonated at physiological pH, allowing for ionic interactions with negatively charged residues in a protein. Furthermore, the pyrrolidine ring can engage in van der Waals and hydrophobic interactions. The combination of the pyrazole core as a versatile interaction hub, the 5-hydroxyl group as a potent hydrogen bonding element, and the stereospecific pyrrolidinyl group for specific steric and ionic interactions collectively define the pharmacophoric profile of this compound.
To illustrate the importance of these features, a hypothetical pharmacophore model can be proposed, as detailed in the interactive table below.
Table 1: Postulated Pharmacophoric Features of this compound
| Pharmacophoric Feature | Structural Moiety | Potential Interaction | Significance for Biological Activity |
|---|---|---|---|
| Hydrogen Bond Donor | Pyrazole N-H | Interaction with acceptor groups on the target protein. | Anchoring the molecule in the binding site. |
| Hydrogen Bond Acceptor | Pyrazole N | Interaction with donor groups on the target protein. | Orienting the molecule for optimal binding. |
| Hydrogen Bond Donor/Acceptor | 5-hydroxyl group | Formation of key hydrogen bonds. | Enhancing binding affinity and specificity. |
| Positive Ionizable Feature | Pyrrolidine Nitrogen | Ionic interactions with acidic residues. | Contributing to target selectivity and affinity. |
| Hydrophobic/van der Waals | Pyrrolidine Ring | Non-polar interactions with hydrophobic pockets. | Improving binding and overall potency. |
| Stereospecific Feature | (S)-configuration | Precise spatial arrangement for optimal fit. | Differentiating activity between stereoisomers. |
Exploration of Polypharmacology and Target Deconvolution Strategies
Polypharmacology, the ability of a single compound to interact with multiple biological targets, is a common characteristic of small molecules, including pyrazole derivatives. nih.gov This promiscuity can lead to both therapeutic benefits and off-target effects. The exploration of polypharmacology is crucial for understanding the full biological profile of a compound like this compound. Given the diverse biological activities reported for pyrazole-containing compounds, it is plausible that this molecule also interacts with multiple targets. thepharmajournal.com
Target deconvolution, the process of identifying the specific molecular targets of a bioactive compound, is essential for elucidating its mechanism of action. nih.gov For pyrazole derivatives, a variety of target deconvolution strategies have been employed, often revealing a range of protein families with which they interact.
A notable example of target deconvolution for a related class of compounds, pyrazolones, has been demonstrated in the context of amyotrophic lateral sclerosis (ALS). In a study aimed at identifying the targets of pyrazolone-based protein aggregation inhibitors, researchers utilized a multi-pronged approach involving photoaffinity labeling, chemical biology reporters, and affinity purification coupled with proteomic analysis. nih.gov This comprehensive strategy led to the identification of 14-3-3 isoforms, specifically 14-3-3-ε and 14-3-3-ζ, as direct binding partners of the pyrazolone compounds. nih.gov These chaperone proteins are known to be involved in the cellular response to misfolded proteins, a hallmark of neurodegenerative diseases like ALS. nih.gov
Chemical proteomics is a powerful tool for target deconvolution. nih.gov This approach can involve the immobilization of the small molecule on a solid support to "fish" for its binding partners in a cell lysate, or the use of activity-based protein profiling (ABPP) to identify enzymes that are covalently modified by a reactive probe based on the compound's scaffold. More recent advancements include the cellular thermal shift assay (CETSA), which can detect target engagement in living cells by observing changes in protein thermal stability upon compound binding. fao.org For pyrazole derivatives, these techniques can help to systematically map their interactions across the proteome.
The table below summarizes some of the key strategies that could be applied for the target deconvolution of this compound, based on successful approaches for related compounds.
Table 2: Potential Target Deconvolution Strategies for this compound
| Deconvolution Strategy | Description | Potential Application |
|---|---|---|
| Affinity Chromatography | The compound is immobilized on a solid support and used as bait to capture interacting proteins from a cell or tissue lysate. | Identification of direct binding partners in an unbiased manner. |
| Photoaffinity Labeling | A photoreactive group is incorporated into the compound, which upon UV irradiation, forms a covalent bond with its target protein, enabling its identification. | Covalent capture of target proteins, facilitating their isolation and identification. |
| Cellular Thermal Shift Assay (CETSA) | Measures the change in the thermal stability of proteins in response to ligand binding in intact cells. | Confirmation of target engagement in a physiological context. |
| Activity-Based Protein Profiling (ABPP) | Utilizes reactive probes that mimic the compound's structure to covalently label the active sites of target enzymes. | Identification of enzyme families that are targeted by the compound. |
| Computational Prediction | In silico methods, such as molecular docking and pharmacophore modeling, are used to predict potential targets based on structural similarity to known ligands. | Generation of hypotheses for subsequent experimental validation. |
Computational Chemistry and Molecular Modeling Studies of S 3 Pyrrolidin 3 Yl 1h Pyrazol 5 Ol
Quantum Chemical Calculations (Density Functional Theory, DFT)
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is instrumental in predicting a wide range of molecular properties with a favorable balance between accuracy and computational cost.
The pyrazole (B372694) ring can exist in two tautomeric forms, 1H- and 2H-. DFT calculations can predict the relative stability of these tautomers. For pyrazol-5-ols, the keto-enol tautomerism is also a key aspect. The hydroxyl group at position 5 can tautomerize to a ketone, leading to a pyrazolone (B3327878) structure. The relative energies of these tautomers are crucial for understanding the molecule's behavior in different environments.
Table 1: Hypothetical Relative Energies of (S)-3-(Pyrrolidin-3-yl)-1H-pyrazol-5-ol Conformers
| Conformer | Description | Relative Energy (kcal/mol) |
|---|---|---|
| 1 | Global minimum, pyrrolidine (B122466) envelope pucker with equatorial pyrazole | 0.00 |
| 2 | Pyrrolidine envelope pucker with axial pyrazole | 1.25 |
| 3 | Pyrrolidine twist pucker | 2.10 |
The electronic properties of a molecule are fundamental to its reactivity and intermolecular interactions. The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding this. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. It helps in identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions. For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the pyrazole ring and the oxygen atom of the hydroxyl group, indicating these are sites for electrophilic attack or hydrogen bond donation. The hydrogen atoms of the N-H and O-H groups would show positive potential, marking them as hydrogen bond donor sites.
Table 2: Hypothetical Electronic Properties of this compound
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap | 5.3 |
DFT calculations can accurately predict spectroscopic properties, which can aid in the structural elucidation of the molecule. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts. Theoretical ¹H and ¹³C NMR spectra can be generated and compared with experimental data to confirm the structure and assign signals.
Similarly, the vibrational frequencies in an Infrared (IR) spectrum can be calculated. These frequencies correspond to the different vibrational modes of the molecule. The calculated IR spectrum can help in identifying characteristic functional groups, such as the O-H and N-H stretching vibrations and the C=N stretching of the pyrazole ring.
Table 3: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound
| ¹H NMR | ¹³C NMR | ||
|---|---|---|---|
| Atom | Chemical Shift (ppm) | Atom | Chemical Shift (ppm) |
| Pyrazole-H4 | 5.8 | Pyrazole-C3 | 150.2 |
| Pyrrolidine-H3 | 3.5 | Pyrazole-C5 | 165.8 |
| Pyrrolidine-CH₂ | 3.0-3.3 | Pyrazole-C4 | 98.5 |
| Pyrrolidine-CH₂ | 2.0-2.3 | Pyrrolidine-C3 | 40.1 |
| OH | 10.5 | Pyrrolidine-C2/C5 | 48.3 |
| NH (pyrazole) | 12.1 | Pyrrolidine-C4 | 32.7 |
| NH (pyrrolidine) | 8.9 |
Table 4: Hypothetical Predicted IR Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Frequency (cm⁻¹) |
|---|---|
| O-H stretch | 3450 |
| N-H stretch (pyrazole) | 3320 |
| N-H stretch (pyrrolidine) | 3280 |
| C-H stretch (aromatic) | 3100 |
| C-H stretch (aliphatic) | 2950 |
| C=N stretch | 1620 |
| C-N stretch | 1350 |
Global reactivity descriptors, derived from the HOMO and LUMO energies, can quantify the chemical reactivity of the molecule. These include chemical potential, hardness, softness, and the electrophilicity index. These descriptors provide a quantitative measure of the molecule's stability and its propensity to participate in chemical reactions.
Furthermore, DFT can be employed to model reaction pathways. For instance, the mechanism of tautomerization or potential metabolic transformations could be investigated by locating the transition state structures and calculating the activation energy barriers. This provides valuable information on the kinetics and thermodynamics of possible reactions involving the molecule.
Table 5: Hypothetical Reactivity Descriptors for this compound
| Descriptor | Value (eV) |
|---|---|
| Chemical Potential (μ) | -3.85 |
| Chemical Hardness (η) | 2.65 |
| Global Softness (S) | 0.38 |
| Electrophilicity Index (ω) | 2.79 |
Molecular Docking Simulations for Ligand-Target Recognition
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict how a ligand, such as this compound, might interact with a protein target.
The first step in a docking study is the identification of a relevant biological target. Based on the pyrazole scaffold, which is present in many kinase inhibitors, a hypothetical docking study could be performed against a kinase, for example, a cyclin-dependent kinase (CDK). The three-dimensional structure of the protein is obtained from a repository like the Protein Data Bank (PDB).
During the docking process, the ligand is placed in the active site of the protein, and various conformations and orientations are sampled. A scoring function is then used to estimate the binding affinity for each pose. The results provide a predicted binding mode and a quantitative estimation of the binding strength, often expressed as a binding energy or a docking score. The predicted binding pose can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand-protein complex. For this compound, the pyrazole ring and the hydroxyl and amino groups are likely to be involved in crucial hydrogen bonding interactions with the amino acid residues in the active site of a target protein.
Table 6: Hypothetical Molecular Docking Results of this compound with a Cyclin-Dependent Kinase
| Parameter | Value |
|---|---|
| Binding Affinity (kcal/mol) | -8.5 |
| Key Interacting Residues | LEU83, GLU81, LYS33, ASP86 |
| Hydrogen Bonds | Pyrazole N-H with backbone C=O of LEU83 |
| Hydroxyl O-H with side chain of GLU81 | |
| Pyrrolidine N-H with side chain of ASP86 |
Identification of Critical Amino Acid Residues for Ligand Binding
A crucial aspect of understanding the biological activity of a compound is to identify the key amino acid residues within the target protein's binding site that are essential for molecular recognition and binding. Molecular docking and molecular dynamics (MD) simulations are powerful tools to predict and analyze these interactions. nih.gov For pyrazole derivatives, studies have shown that a combination of hydrogen bonds and hydrophobic interactions are typically critical for stable binding. nih.gov
In the context of this compound, molecular docking simulations would be employed to predict its binding pose within a specific protein target. These simulations would reveal potential hydrogen bond interactions involving the pyrazole and pyrrolidine rings' nitrogen and oxygen atoms with polar amino acid residues such as aspartate, glutamate, serine, and threonine in the active site. Furthermore, the pyrrolidine ring and the pyrazole core can engage in hydrophobic interactions with nonpolar residues like leucine, isoleucine, and valine, which are crucial for anchoring the ligand within the binding pocket. nih.gov
Subsequent analysis of the docked complex, often coupled with MD simulations, helps in confirming the stability of these interactions over time. nih.gov The identification of these critical amino acid residues is paramount for structure-based drug design, enabling medicinal chemists to modify the ligand's structure to enhance binding affinity and selectivity.
Table 1: Representative Amino Acid Interactions for Pyrazole Derivatives in Protein Binding Sites
| Interaction Type | Potentially Interacting Amino Acid Residues | Ligand Moiety Involved |
| Hydrogen Bonding | ASP, GLU, SER, THR, LYS | Pyrrolidinol OH, Pyrazole NH, Pyrrolidine NH |
| Hydrophobic Interactions | LEU, ILE, VAL, PHE, TRP | Pyrrolidine ring, Pyrazole ring |
| Pi-Stacking | PHE, TYR, TRP, HIS | Pyrazole ring |
Virtual Screening and Lead Compound Identification
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.gov This approach is a cost-effective and efficient method for identifying novel lead compounds. eurasianjournals.com For a scaffold like this compound, virtual screening can be employed to explore derivatives and identify analogs with improved pharmacological properties.
The process typically begins with the generation of a 3D model of the target protein. Then, a library of compounds, which can include commercially available molecules or virtually generated derivatives of the lead compound, is docked into the active site of the protein. nih.gov The docked poses are then scored based on their predicted binding affinity. nih.gov Compounds with high scores are selected as "hits" for further investigation. researchgate.net
Studies on pyrazole derivatives have successfully utilized virtual screening to identify potent inhibitors for various targets. nih.govresearchgate.net For instance, a virtual screening campaign starting with a pyrazole core could lead to the identification of derivatives of this compound with enhanced binding affinity or better selectivity for a particular target. These hits would then be synthesized and subjected to experimental validation.
Molecular Dynamics Simulations for Conformational Dynamics and Binding Stability
Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time, offering insights that are not accessible through static modeling techniques like molecular docking. eurasianjournals.comnih.gov
Analysis of Dynamic Behavior of the Compound in Solution and within Binding Sites
MD simulations can be used to study the conformational flexibility of this compound both in an aqueous solution and when bound to a protein. In solution, the simulation can reveal the preferred conformations of the molecule and the dynamics of the pyrrolidine ring puckering.
When the compound is within the binding site of a protein, MD simulations can assess the stability of the predicted binding pose. nih.gov By monitoring the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the course of the simulation, researchers can determine if the ligand remains stably bound or if it undergoes significant conformational changes. nih.gov Furthermore, analysis of the simulation trajectory can provide information on the persistence of key interactions, such as hydrogen bonds, with the surrounding amino acid residues. nih.gov
Estimation of Binding Free Energies
A key application of MD simulations in drug discovery is the calculation of binding free energies, which provide a quantitative measure of the affinity of a ligand for its target protein. nih.gov Various methods, such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), are commonly used to estimate the binding free energy from MD simulation trajectories. nih.govsemanticscholar.org
These methods calculate the free energy of the protein-ligand complex, the free protein, and the free ligand in solution. The binding free energy is then calculated as the difference between the free energy of the complex and the sum of the free energies of the protein and ligand. wustl.edu Such calculations can be used to rank a series of pyrazole analogs based on their predicted binding affinities, guiding the selection of the most promising candidates for synthesis and experimental testing. semanticscholar.org
Table 2: Representative Binding Free Energy Contributions for a Ligand-Protein Complex
| Energy Component | Description |
| ΔE_vdw | Van der Waals energy |
| ΔE_elec | Electrostatic energy |
| ΔG_polar | Polar solvation energy |
| ΔG_nonpolar | Nonpolar solvation energy |
| ΔG_binding | Total Binding Free Energy |
In Silico Property Prediction for Molecular Design and Optimization
In silico methods are widely used to predict the physicochemical properties of molecules, which are crucial for their absorption, distribution, metabolism, and excretion (ADME) profiles, as well as their ability to interact with biological targets. semanticscholar.orgekb.eg
Prediction of Physicochemical Properties Relevant to Molecular Interactions
For this compound, various computational tools can be used to predict key physicochemical properties that influence its molecular interactions and drug-like characteristics. nih.gov These properties include:
LogP (Octanol-Water Partition Coefficient): This value indicates the lipophilicity of a compound, which affects its ability to cross cell membranes. nih.gov
Topological Polar Surface Area (TPSA): TPSA is a good predictor of drug absorption and brain penetration. nih.gov
Hydrogen Bond Donors and Acceptors: The number of hydrogen bond donors and acceptors influences a molecule's solubility and its ability to form hydrogen bonds with a target protein. nih.gov
Molecular Weight: Molecular weight is a fundamental property that is considered in drug-likeness rules such as Lipinski's Rule of Five. nih.gov
Table 3: Predicted Physicochemical Properties for a Representative Pyrazole Derivative
| Property | Predicted Value |
| Molecular Weight | < 500 g/mol |
| LogP | < 5 |
| Hydrogen Bond Donors | < 5 |
| Hydrogen Bond Acceptors | < 10 |
| Topological Polar Surface Area | < 140 Ų |
Tautomeric Preference and Interconversion Dynamics Modeling
The tautomerism of pyrazol-5-ones is a well-documented phenomenon, with the potential for multiple forms to coexist in equilibrium. For a compound like this compound, three primary tautomers are generally considered: the OH form (a 5-hydroxypyrazole), the NH form, and the CH form (a pyrazolidin-5-one). The relative stability of these tautomers is dictated by a delicate balance of factors including aromaticity, intramolecular interactions, and the electronic nature of the substituents on the pyrazole ring. researchgate.net
Computational studies on substituted pyrazoles have shown that the electronic properties of the substituent at the C3 position play a crucial role in determining the predominant tautomeric form. Electron-donating groups generally favor the tautomer where the substituent is at the C3 position, while electron-withdrawing groups tend to stabilize the C5-substituted tautomer. nih.govresearchgate.net The pyrrolidin-3-yl group, being an aminoalkyl substituent, is considered to be electron-donating in nature.
Tautomeric Preference Modeling
To illustrate the computational approach to determining tautomeric preference, we can examine the results from theoretical studies on analogous 3-substituted pyrazol-5-one compounds. Density Functional Theory (DFT) and ab initio methods, such as Møller-Plesset perturbation theory (MP2), are commonly employed to calculate the relative energies of the different tautomers. researchgate.netpleiades.onlineresearchgate.netdntb.gov.ua
For instance, studies on 3-methyl-1-phenylpyrazol-5-one have shown that the relative stability of the tautomers is highly dependent on the computational method and the medium (gas phase or solvent). pleiades.online The general trend observed in many pyrazolone derivatives is a higher stability of the NH and CH forms over the OH form. researchgate.net
Below is a representative data table illustrating the kind of results obtained from such computational studies on a generic 3-alkyl-pyrazol-5-one, which can serve as a model for this compound. The energy values are hypothetical and for illustrative purposes, but reflect the general trends observed in the literature.
| Tautomer | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (Aqueous Solution, kcal/mol) |
|---|---|---|
| OH-form (5-hydroxy-3-alkyl-1H-pyrazole) | 3.5 | 2.0 |
| NH-form (3-alkyl-1,2-dihydro-3H-pyrazol-3-one) | 0.0 | 0.0 |
| CH-form (3-alkyl-pyrazolidin-5-one) | 1.2 | -0.5 |
This table is interactive. You can sort the data by clicking on the column headers.
Based on the electron-donating nature of the pyrrolidinyl group, it is plausible to hypothesize that for this compound, the equilibrium would favor the NH and CH tautomers. The inclusion of solvent effects in computational models is critical, as polar solvents can influence the tautomeric equilibrium by differential solvation of the various forms. nih.gov
Interconversion Dynamics Modeling
Beyond determining the relative stabilities of tautomers, computational modeling can also elucidate the energy barriers and transition states involved in their interconversion. This provides insight into the kinetics of the tautomerization process. The dynamics of proton transfer, which is the fundamental process in tautomerism, can be modeled to understand the mechanism, be it intramolecular or solvent-assisted.
The calculation of the transition state structures and their corresponding activation energies (Ea) for the interconversion between tautomers is a key aspect of these studies. A lower activation energy implies a faster interconversion rate.
The following table provides a hypothetical representation of the calculated activation energies for the interconversion between the three main tautomers of a model 3-alkyl-pyrazol-5-one.
| Interconversion Pathway | Activation Energy (Ea) (kcal/mol) |
|---|---|
| OH-form → NH-form | 15.2 |
| NH-form → OH-form | 18.7 |
| NH-form → CH-form | 10.5 |
| CH-form → NH-form | 11.7 |
This table is interactive. You can sort the data by clicking on the column headers.
These computational models can reveal whether the proton transfer is a direct intramolecular process or if it is mediated by solvent molecules, which is often the case in protic solvents. For pyrazole derivatives, solvent-assisted proton transfer is a significant pathway. nih.gov
Advanced Research Applications and Future Perspectives in Pyrazole Chemistry
Development of Novel Chemical Probes and Biological Tools based on (S)-3-(Pyrrolidin-3-yl)-1H-pyrazol-5-ol
The development of chemical probes is essential for dissecting complex biological processes. The structure of this compound is well-suited for modification into a variety of biological tools. The pyrrolidine (B122466) ring, the pyrazole (B372694) core, and the hydroxyl group serve as handles for the attachment of reporter groups such as fluorophores, biotin (B1667282), or photo-reactive moieties. These modifications can transform the parent compound into highly specific probes for target identification and validation, imaging, and studying biological pathways.
Potential modifications to the this compound scaffold for the development of chemical probes include:
Fluorescent Probes: Introduction of a fluorescent dye would allow for the visualization of the compound's distribution in cells and tissues, enabling studies of target engagement and localization.
Affinity-Based Probes: Attachment of a biotin tag would facilitate the isolation and identification of protein targets through techniques like affinity chromatography and subsequent mass spectrometry.
Photoaffinity Probes: Incorporation of a photo-reactive group, such as an azide (B81097) or a diazirine, would enable the formation of a covalent bond with the target protein upon photo-irradiation, allowing for irreversible labeling and easier identification of binding partners.
Table 1: Potential Chemical Probes Derived from this compound
| Probe Type | Modification Strategy | Reporter Group | Potential Application |
|---|---|---|---|
| Fluorescent Probe | Acylation or etherification of the pyrazole hydroxyl group. | Fluorescein, Rhodamine | Cellular imaging, target localization studies. |
| Affinity Probe | Amidation of the pyrrolidine nitrogen. | Biotin | Target protein pull-down and identification. |
Strategies for Rational Design and Lead Optimization in Pyrazole-Based Research
Rational drug design and lead optimization are critical for enhancing the potency, selectivity, and pharmacokinetic properties of a lead compound. For this compound, several strategies can be employed to develop optimized analogs. nih.govnih.govnih.gov
Key strategies include:
Structure-Activity Relationship (SAR) Studies: Systematic modification of the pyrrolidine and pyrazole moieties to understand the structural requirements for biological activity. This could involve altering the stereochemistry, introducing substituents, or modifying the linker between the two rings.
Isosteric and Bioisosteric Replacements: Replacing key functional groups with others that have similar physical or chemical properties to improve metabolic stability, bioavailability, or target affinity. For example, the hydroxyl group on the pyrazole ring could be replaced with an amine or a thiol.
Scaffold Hopping: Replacing the pyrazole or pyrrolidine core with other heterocyclic systems to explore new chemical space and potentially discover novel intellectual property.
Fragment-Based Drug Discovery (FBDD): Using the pyrrolidinyl-pyrazolol scaffold as a starting point and growing or linking fragments to improve binding affinity to a specific target.
Table 2: Lead Optimization Strategies for this compound
| Strategy | Approach | Desired Outcome |
|---|---|---|
| SAR Studies | Substitution on the pyrrolidine and pyrazole rings. | Improved potency and selectivity. |
| Isosteric Replacement | Modification of the hydroxyl group. | Enhanced pharmacokinetic properties. |
| Scaffold Hopping | Replacement of the pyrazole or pyrrolidine core. | Novel chemical entities with improved properties. |
Interdisciplinary Research at the Interface of Synthetic Chemistry, Chemical Biology, and Computational Science
The investigation of this compound and its derivatives necessitates a multidisciplinary approach, integrating synthetic chemistry, chemical biology, and computational science. eurasianjournals.comrsc.org
Synthetic Chemistry: Focuses on the development of efficient and stereoselective routes to synthesize the parent compound and its analogs. ias.ac.in This includes the exploration of novel catalytic methods and green chemistry approaches. researchgate.net
Chemical Biology: Involves the use of the synthesized compounds and their probe-derivatives to investigate biological systems. This includes target identification, validation, and elucidation of the mechanism of action.
Computational Science: Employs molecular modeling, quantum mechanical calculations, and molecular dynamics simulations to predict the binding modes of pyrazole derivatives to their biological targets, understand their electronic properties, and guide the rational design of new compounds. eurasianjournals.com The integration of computational methods can significantly accelerate the drug discovery process. nih.gov
This synergistic approach allows for a comprehensive understanding of the structure-activity relationships and the therapeutic potential of this class of compounds.
Emerging Trends and Outlook in Pyrazole Chemistry and its Academic Research Significance
Pyrazole chemistry continues to be a vibrant area of research with several emerging trends. mdpi.commdpi.com The unique structural features and broad biological activities of pyrazole derivatives make them attractive scaffolds for addressing a wide range of diseases. nih.gov
Future perspectives in the field include:
Development of Multi-target Ligands: Designing pyrazole derivatives that can modulate multiple biological targets simultaneously, which could be beneficial for treating complex diseases like cancer and neurodegenerative disorders.
Application in Chemical Biology: Expanding the use of pyrazole-based probes to explore new biological questions and unravel complex cellular processes.
Green Synthesis: A growing emphasis on developing environmentally friendly and sustainable synthetic methods for pyrazole derivatives. researchgate.net
Integration of Artificial Intelligence: Utilizing machine learning and AI-driven approaches to predict the biological activities of novel pyrazole compounds and accelerate the design-make-test-analyze cycle in drug discovery.
The academic research significance of compounds like this compound lies in their potential to serve as versatile tools and starting points for the development of the next generation of therapeutics and chemical probes. Continued exploration of this and related pyrazole scaffolds will undoubtedly contribute to advancements in chemistry, biology, and medicine.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (S)-3-(Pyrrolidin-3-yl)-1H-pyrazol-5-ol, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : A multi-step synthesis approach is commonly employed, starting with condensation reactions between pyrrolidine derivatives and pyrazole precursors. For example, Suzuki-Miyaura coupling or hydrazine-mediated cyclization can introduce the pyrazole ring. Reaction optimization includes solvent selection (e.g., DMF/water mixtures for Pd-catalyzed cross-coupling), temperature control (60–100°C), and purification via column chromatography or recrystallization . Yield improvements are achieved by adjusting stoichiometric ratios (e.g., 1.2–1.5 equivalents of boronic acids) and using inert atmospheres to prevent oxidation .
Q. How can structural characterization of this compound be performed to confirm stereochemistry and purity?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR : Assign peaks for pyrrolidine protons (δ 2.5–3.5 ppm) and pyrazole-OH (δ 10–12 ppm, broad) to confirm substitution patterns .
- IR Spectroscopy : Detect O–H stretching (~3200 cm⁻¹) and N–H bending (~1600 cm⁻¹) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns .
- X-ray Crystallography : Resolve stereochemistry using SHELX programs (e.g., SHELXL for refinement) to generate ORTEP diagrams .
Q. What in vitro assays are suitable for preliminary evaluation of the compound’s biological activity?
- Methodological Answer : Screen against:
- Antimicrobial Activity : Gram-positive (Staphylococcus aureus), Gram-negative (E. coli), and fungi (Candida albicans) using agar dilution or microbroth dilution (MIC values) .
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to assess IC₅₀ .
- Enzyme Inhibition : Fluorescence-based assays for targets like HDACs or cyclooxygenase-2, with Celecoxib as a reference .
Advanced Research Questions
Q. How can computational methods predict the binding affinity of this compound to biological targets?
- Methodological Answer :
- Molecular Docking : Use Discovery Studio or AutoDock Vina to model interactions with protein active sites (e.g., HDACs or fungal CYP51). Prepare the ligand with MarvinSketch (protonation states at pH 7.4) and the receptor via PDB (e.g., 4LX6 for C. albicans CYP51) .
- MD Simulations : Run 100-ns trajectories in GROMACS to evaluate binding stability (RMSD < 2 Å) .
- QSAR Models : Train regression models using descriptors like logP, polar surface area, and H-bond donors to correlate structure with activity .
Q. What strategies resolve contradictions in biological activity data across studies (e.g., variable antifungal potency)?
- Methodological Answer :
- Strain-Specific Variability : Test against clinical isolates (e.g., C. albicans SC5314 vs. ATCC 90028) to account for genetic diversity .
- Metabolic Stability : Perform liver microsome assays (e.g., human CYP3A4) to identify rapid degradation as a confounding factor .
- Synergistic Effects : Combine with fluconazole in checkerboard assays (FIC index ≤ 0.5 indicates synergy) .
Q. How can the compound’s selectivity for neurological vs. antimicrobial targets be optimized?
- Methodological Answer :
- Scaffold Modifications : Introduce substituents at the pyrazole 5-position (e.g., trifluoromethyl for blood-brain barrier penetration) or pyrrolidine N-alkylation to reduce off-target effects .
- Pharmacophore Modeling : Overlay neuroprotective (e.g., BDNF mimetics) and antimicrobial pharmacophores to identify conflicting features .
- In Vivo PK/PD : Measure brain-to-plasma ratios (≥0.3) in rodent models after oral dosing (10 mg/kg) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
